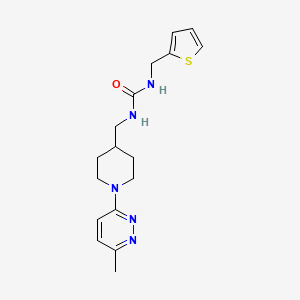
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of pyridazine, piperidine, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 6-methylpyridazine and thiophene derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation.
-
Step 1: Synthesis of 6-Methylpyridazine Derivative
Reagents: 6-Methylpyridazine, suitable halogenating agents.
Conditions: Halogenation under controlled temperature and solvent conditions.
-
Step 2: Synthesis of Piperidine Intermediate
Reagents: Piperidine, alkylating agents.
Conditions: Alkylation reactions under basic conditions.
-
Step 3: Coupling Reaction
Reagents: 6-Methylpyridazine derivative, piperidine intermediate, thiophene derivative.
Conditions: Coupling under catalytic conditions, often using palladium catalysts.
-
Step 4: Urea Formation
Reagents: Coupled intermediate, isocyanate or carbodiimide.
Conditions: Urea formation under mild heating and solvent conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
- **
生物活性
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4OS, with a molecular weight of 320.42 g/mol. The structure features a urea moiety linked to a piperidine and pyridazine ring, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methylpyridazine derivatives with piperidine and thiophenes under controlled conditions. The synthetic route may include the use of coupling agents and solvents to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. It may target specific kinases or transcription factors that are critical for tumor growth.
Case Studies
In a recent study, the compound was evaluated for its synergistic effects when combined with established chemotherapeutic agents like doxorubicin. The combination treatment showed enhanced cytotoxicity compared to individual treatments, particularly in breast cancer models characterized by resistance to conventional therapies.
Pharmacological Profile
The pharmacological profile of this compound includes:
Antitumor Activity:
Studies indicate that this compound can effectively reduce tumor size in xenograft models.
Anti-inflammatory Properties:
Preliminary data suggest that it may also exhibit anti-inflammatory effects, potentially through the modulation of pro-inflammatory cytokines.
Antimicrobial Activity:
Some derivatives within the same class have shown promising antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity.
属性
IUPAC Name |
1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-13-4-5-16(21-20-13)22-8-6-14(7-9-22)11-18-17(23)19-12-15-3-2-10-24-15/h2-5,10,14H,6-9,11-12H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXETPJITZDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














